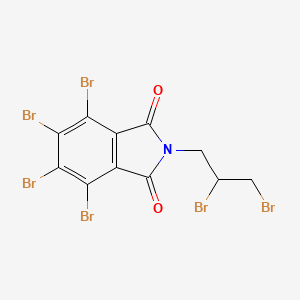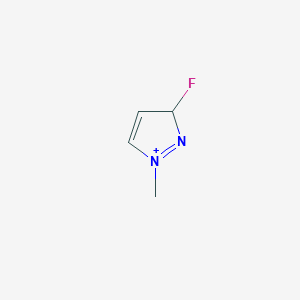![molecular formula C18H20S4 B14249939 2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane CAS No. 400007-27-4](/img/structure/B14249939.png)
2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane is an organic compound characterized by the presence of two phenylsulfanyl groups attached to a 1,4-dithiane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane typically involves the reaction of 1,4-dithiane with phenylsulfanyl methylating agents under controlled conditions. One common method includes the use of phenylsulfanyl chloromethane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dephenylated dithiane derivatives.
Substitution: Various substituted dithiane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane involves its interaction with various molecular targets and pathways. The phenylsulfanyl groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The dithiane ring provides stability and rigidity to the molecule, allowing it to interact with specific enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis[(phenylsulfanyl)methyl]benzene: Similar structure but with a benzene ring instead of a dithiane ring.
2,4-Dimethyl-1-(phenylsulfanyl)benzene: Contains a phenylsulfanyl group attached to a benzene ring with additional methyl groups.
Uniqueness
2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane is unique due to the presence of the dithiane ring, which imparts distinct chemical and physical properties compared to similar compounds with benzene rings. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
400007-27-4 |
|---|---|
Formule moléculaire |
C18H20S4 |
Poids moléculaire |
364.6 g/mol |
Nom IUPAC |
2,5-bis(phenylsulfanylmethyl)-1,4-dithiane |
InChI |
InChI=1S/C18H20S4/c1-3-7-15(8-4-1)19-11-17-13-22-18(14-21-17)12-20-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
Clé InChI |
NRFAGXXOOMAWAM-UHFFFAOYSA-N |
SMILES canonique |
C1C(SCC(S1)CSC2=CC=CC=C2)CSC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


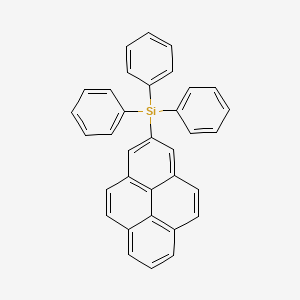

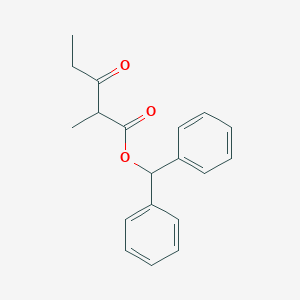
![2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate](/img/structure/B14249872.png)
![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249875.png)

![1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene](/img/structure/B14249886.png)
![3,5,12-triazatetracyclo[6.6.1.02,6.09,13]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14249887.png)
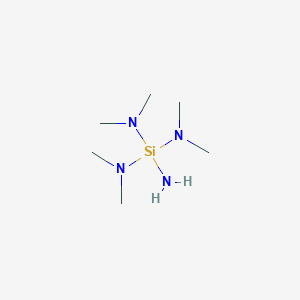
![Phenol, 4-[(acetyloxy)amino]-2-nitro-](/img/structure/B14249894.png)

